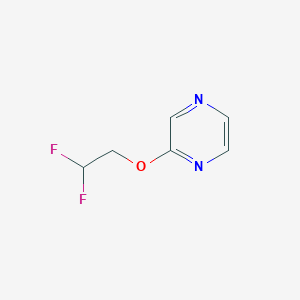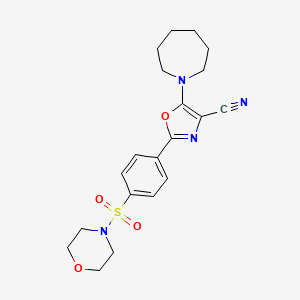
N-(5-(1,5-dimetil-1H-pirazol-3-il)-1,3,4-oxadiazol-2-il)-5,6-dihidro-1,4-dioxina-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide" is a complex molecule that likely contains a pyrazole ring, an oxadiazole moiety, and a dioxine group as part of its structure. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and the methods used for their synthesis and analysis.
Synthesis Analysis
The synthesis of related pyrazole compounds involves various strategies. For instance, the synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was achieved by condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis, and improvements were made to the known method using acetic acid . Another related synthesis involved the hydrolytic cleavage of pyrazolo[3,4-d]pyrimidin-4-ones or the condensation of cyanoacrylamides with alkylhydrazines in formic acid to obtain pyrazole carboxamides . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The structure of pyrazole-based compounds is often elucidated using spectroscopic techniques such as NMR and IR, as well as X-ray diffraction analysis . For a highly substituted pyrazole compound, detailed NMR spectroscopic and mass spectrometric techniques were employed, and the comparison of predicted and observed (13)C chemical shifts was crucial for structure determination . These techniques would be essential for analyzing the molecular structure of "N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide".
Chemical Reactions Analysis
The chemical reactions involving pyrazole compounds can be quite diverse. For example, pyrazole carboxamides can react with thiols to afford tetrahydropyrazolo[3,4-e][1,4]diazepin-4-ones . The reactivity of the compound would depend on the functional groups present and their respective positions on the molecule. The pyrazole and oxadiazole moieties, in particular, could be reactive sites for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of different substituents and heterocyclic rings would affect its solubility, melting point, and stability. The pyrazole ring, known for its aromaticity and nitrogen content, could contribute to the compound's basicity and potential for hydrogen bonding . The oxadiazole and dioxine components would also play a role in the compound's electronic properties and reactivity.
Aplicaciones Científicas De Investigación
- Investigaciones han demostrado que algunos derivados de pirazol acoplados a hidracina, incluido nuestro compuesto de interés, exhiben una potente actividad antileishmanial .
- Los compuestos 14 y 15 mostraron efectos de inhibición significativos contra Plasmodium berghei, con una supresión del 70.2% y el 90.4%, respectivamente .
Actividad Antileishmanial
Potencial Antimalárico
Inhibidores de la Funcionalidad β-Cetoenol
En resumen, N-(5-(1,5-dimetil-1H-pirazol-3-il)-1,3,4-oxadiazol-2-il)-5,6-dihidro-1,4-dioxina-2-carboxamida muestra promesa como un compuesto de doble acción con potencial antileishmanial y antimalárico. Su estructura única justifica una mayor exploración en la búsqueda de tratamientos efectivos contra estas enfermedades tropicales . Investigadores de todo el mundo pueden construir sobre esta base para abordar los desafíos de salud global. 🌿🔬
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-7-5-8(16-17(7)2)11-14-15-12(21-11)13-10(18)9-6-19-3-4-20-9/h5-6H,3-4H2,1-2H3,(H,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMLQADOKUZJTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2508213.png)
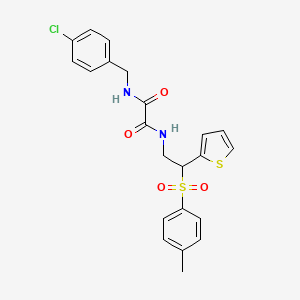
![(4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine](/img/structure/B2508217.png)
![N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B2508218.png)
![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2508219.png)
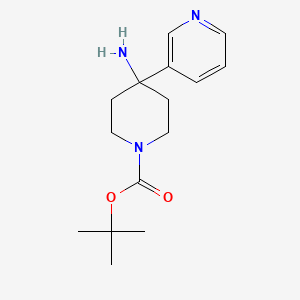
![(3Z)-1-(4-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508221.png)
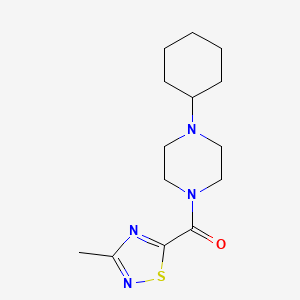
![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2508225.png)
![4-[Bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-methyloxolan-2-one](/img/structure/B2508226.png)
